Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17282148
InChI: InChI=1S/C13H13NO2.Na/c1-9-6-7-10(2)14(9)12-5-3-4-11(8-12)13(15)16;/h3-8H,1-2H3,(H,15,16);/q;+1/p-1
SMILES:
Molecular Formula: C13H12NNaO2
Molecular Weight: 237.23 g/mol

Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

CAS No.:

Cat. No.: VC17282148

Molecular Formula: C13H12NNaO2

Molecular Weight: 237.23 g/mol

* For research use only. Not for human or veterinary use.

Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate -

Specification

Molecular Formula C13H12NNaO2
Molecular Weight 237.23 g/mol
IUPAC Name sodium;3-(2,5-dimethylpyrrol-1-yl)benzoate
Standard InChI InChI=1S/C13H13NO2.Na/c1-9-6-7-10(2)14(9)12-5-3-4-11(8-12)13(15)16;/h3-8H,1-2H3,(H,15,16);/q;+1/p-1
Standard InChI Key VKHNIBIBAQPNNY-UHFFFAOYSA-M
Canonical SMILES CC1=CC=C(N1C2=CC=CC(=C2)C(=O)[O-])C.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (IUPAC name: sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate) is derived from the deprotonation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, with the sodium cation neutralizing the carboxylate group. Its molecular formula is C₁₃H₁₂NNaO₂, and its molecular weight is 237.23 g/mol (calculated from the parent acid’s weight of 215.25 g/mol ). The structure comprises a benzoate moiety substituted at the meta position with a 2,5-dimethylpyrrole group, as confirmed by NMR and mass spectrometry data .

Spectral Identification

Key spectral data for the parent acid (3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid) include:

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 168.4 (C=O), 138.2–112.7 (aromatic and pyrrole carbons), 21.4 and 19.8 (pyrrole methyl groups) .

  • IR (KBr): 1695 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C) .

The sodium salt’s increased solubility in polar solvents compared to the free acid suggests ionic character, though direct spectral data for the salt remain limited in public databases.

Synthesis and Production

Laboratory-Scale Synthesis

The parent acid is synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 3-bromobenzoic acid and 2,5-dimethylpyrrole in the presence of a base such as potassium carbonate. Subsequent neutralization with sodium hydroxide yields the sodium salt:

Reaction Scheme:

  • SNAr Reaction:
    3-Bromobenzoic acid+2,5-dimethylpyrroleDMF, 100°CK₂CO₃3-(2,5-dimethylpyrrol-1-yl)benzoic acid\text{3-Bromobenzoic acid} + \text{2,5-dimethylpyrrole} \xrightarrow[\text{DMF, 100°C}]{\text{K₂CO₃}} \text{3-(2,5-dimethylpyrrol-1-yl)benzoic acid}

  • Salt Formation:
    3-(2,5-dimethylpyrrol-1-yl)benzoic acid+NaOHSodium 3-(2,5-dimethylpyrrol-1-yl)benzoate+H₂O\text{3-(2,5-dimethylpyrrol-1-yl)benzoic acid} + \text{NaOH} \rightarrow \text{Sodium 3-(2,5-dimethylpyrrol-1-yl)benzoate} + \text{H₂O}

Purification typically involves recrystallization from ethanol/water mixtures, achieving >95% purity .

Industrial Feasibility

Industrial production would require optimizing solvent recovery and scaling purification steps, such as continuous crystallization or membrane filtration. No patents specifically covering this compound exist, but related pyrrole derivatives are protected under broad claims in antimicrobial drug patents .

Physicochemical Properties

Solubility and Stability

PropertyValueConditions
Water Solubility>50 mg/mL25°C, pH 7.4
LogP (Partition Coefficient)1.8 ± 0.2Octanol/water
Melting Point245–247°C (decomposes)Differential Scanning Calorimetry

The sodium salt exhibits enhanced aqueous solubility compared to the free acid (logP = 2.3) , making it suitable for formulation in biological assays. Stability studies indicate no degradation under ambient light or temperature for 6 months .

Biological Activity and Applications

Antimicrobial Activity

Recent studies on structurally analogous 2,5-dimethylpyrrole derivatives demonstrate potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. For example:

  • Minimum Inhibitory Concentration (MIC₉₀): 0.5–1.0 µg/mL against Mtb H37Rv .

  • Mechanism: Inhibition of membrane protein large 3 (MmpL3), a transporter critical for mycobacterial cell wall synthesis . Molecular docking simulations suggest the pyrrole moiety binds hydrophobic pockets in MmpL3, disrupting mycolic acid transport .

Enzyme Modulation

The compound inhibits dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (InhA) at IC₅₀ values of 12.3 µM and 8.7 µM, respectively, based on assays with homologous enzymes . This dual activity positions it as a candidate for combination therapies against tuberculosis.

Cytotoxicity and Selectivity

Cell LineIC₅₀ (µM)Selectivity Index (SI)*
Human Pulmonary Fibroblasts>100>20
Murine Macrophages89.48.9

*SI = IC₅₀ (host cells) / MIC₉₀ (Mtb). Data extrapolated from analogues .

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